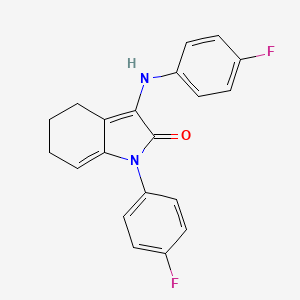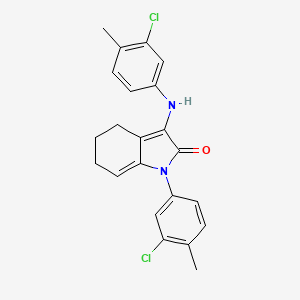
3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
Übersicht
Beschreibung
3-(3-Chloro-4-methylanilino)-1-(3-chloro-4-methylphenyl)-1,4,5,6-tetrahydro-2H-indol-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both chloro and methyl groups attached to an indole core, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylanilino)-1-(3-chloro-4-methylphenyl)-1,4,5,6-tetrahydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of Chloro and Methyl Groups: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas or other chlorinating agents, while methylation can be done using methyl iodide or dimethyl sulfate.
Coupling Reactions: The final step involves coupling the substituted indole with 3-chloro-4-methylaniline through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-4-methylanilino)-1-(3-chloro-4-methylphenyl)-1,4,5,6-tetrahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted indoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-methylanilino)-1-(3-chloro-4-methylphenyl)-1,4,5,6-tetrahydro-2H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-chloro-4-methylanilino)-1-(3-chloro-4-methylphenyl)-1,4,5,6-tetrahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-methylaniline: A precursor in the synthesis of the target compound.
3-Chloro-4-methylphenylboronic acid: Another related compound with similar structural features.
Uniqueness
3-(3-Chloro-4-methylanilino)-1-(3-chloro-4-methylphenyl)-1,4,5,6-tetrahydro-2H-indol-2-one stands out due to its unique combination of chloro and methyl groups on an indole core, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O/c1-13-7-9-15(11-18(13)23)25-21-17-5-3-4-6-20(17)26(22(21)27)16-10-8-14(2)19(24)12-16/h6-12,25H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIGHGNTBHOOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3CCCC=C3N(C2=O)C4=CC(=C(C=C4)C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


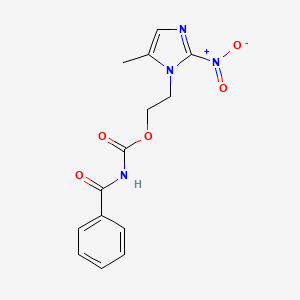
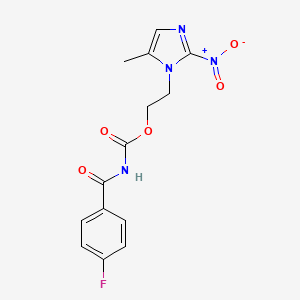
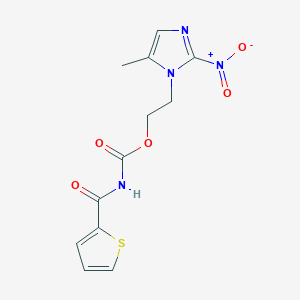

![3-benzamido-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3746244.png)
![ETHYL 3-[(2-FURYLCARBONYL)AMINO]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE](/img/structure/B3746246.png)
![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3746253.png)
![1-(2-CHLOROETHYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE](/img/structure/B3746258.png)
![ethyl 2-[(diethylamino)methyl]-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B3746262.png)
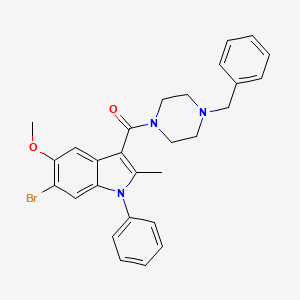
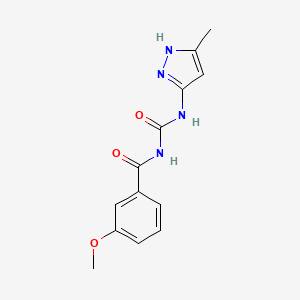
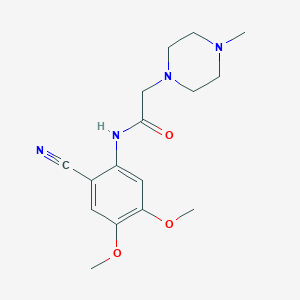
![N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B3746301.png)
